molecular formula C5H11NO2S B6250802 3,3-dimethyl-1lambda6,2-thiazolidine-1,1-dione CAS No. 88550-63-4

3,3-dimethyl-1lambda6,2-thiazolidine-1,1-dione

Cat. No. B6250802
CAS RN: 88550-63-4
M. Wt: 149.2
InChI Key:
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Description

3,3-dimethyl-1lambda6,2-thiazolidine-1,1-dione is a cyclic thiazolidine compound that has been widely studied due to its unique properties and potential applications in various fields. This compound has a wide range of applications in the fields of organic synthesis, drug development, and biochemistry.

Scientific Research Applications

3,3-dimethyl-1lambda6,2-thiazolidine-1,1-dione has a variety of scientific research applications. One of the most common applications is in the synthesis of pharmaceuticals, such as antibiotics and antifungal agents. This compound has also been used as a building block in the synthesis of other compounds, such as polymers and dyes. In addition, this compound has been used in the synthesis of agrochemicals, such as herbicides and insecticides.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-1lambda6,2-thiazolidine-1,1-dione is not fully understood. However, it is believed to act as a Lewis acid, which means it can interact with other molecules and form a new bond. This interaction is believed to be responsible for the compound’s ability to act as a catalyst in organic synthesis reactions, as well as its ability to bind to certain proteins and enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,3-dimethyl-1lambda6,2-thiazolidine-1,1-dione are not fully understood. However, this compound has been shown to have antibacterial and antifungal activity, as well as the ability to inhibit certain enzymes. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

The main advantage of using 3,3-dimethyl-1lambda6,2-thiazolidine-1,1-dione in laboratory experiments is its relatively low cost and ease of synthesis. This compound is also relatively stable and is not easily degraded by light or heat. However, this compound is also highly reactive and can react with other molecules, which can lead to unwanted side reactions.

Future Directions

There are several potential future directions for further research into 3,3-dimethyl-1lambda6,2-thiazolidine-1,1-dione. One area of research is the development of more efficient and cost-effective synthesis methods. Additionally, further research could be conducted into the compound’s mechanism of action and potential biochemical and physiological effects. Finally, research could be conducted into the potential applications of this compound in the fields of drug development, agrochemicals, and polymers.

Synthesis Methods

3,3-dimethyl-1lambda6,2-thiazolidine-1,1-dione can be synthesized through several different methods. The most common method is the condensation reaction of an aldehyde and a thiourea or thioamide. This reaction is catalyzed by an acid such as hydrochloric acid, sulfuric acid, or acetic acid. The reaction is typically carried out at temperatures between 70-100°C and results in the formation of a thiazolidine derivative. Other methods of synthesis include the reaction of an amine with an aldehyde or ketone, or the reaction of an amine with an alkyl halide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,3-dimethyl-1lambda6,2-thiazolidine-1,1-dione involves the reaction of 2-methyl-2-thiazoline-4-carboxylic acid with acetic anhydride in the presence of a catalyst to form 3,3-dimethyl-2-acetylthiazolidine-4-carboxylic acid. This intermediate is then dehydrated using phosphorus pentoxide to yield the final product.", "Starting Materials": [ "2-methyl-2-thiazoline-4-carboxylic acid", "acetic anhydride", "catalyst", "phosphorus pentoxide" ], "Reaction": [ "Step 1: React 2-methyl-2-thiazoline-4-carboxylic acid with acetic anhydride in the presence of a catalyst to form 3,3-dimethyl-2-acetylthiazolidine-4-carboxylic acid.", "Step 2: Dehydrate 3,3-dimethyl-2-acetylthiazolidine-4-carboxylic acid using phosphorus pentoxide to yield 3,3-dimethyl-1lambda6,2-thiazolidine-1,1-dione." ] }

CAS RN

88550-63-4

Product Name

3,3-dimethyl-1lambda6,2-thiazolidine-1,1-dione

Molecular Formula

C5H11NO2S

Molecular Weight

149.2

Purity

95

Origin of Product

United States

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